molecular formula C13H18OTe B14423601 [(2-Methoxycyclohexyl)tellanyl]benzene CAS No. 82486-24-6

[(2-Methoxycyclohexyl)tellanyl]benzene

Cat. No.: B14423601
CAS No.: 82486-24-6
M. Wt: 317.9 g/mol
InChI Key: QVURWDOMADVZJM-UHFFFAOYSA-N
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Description

[(2-Methoxycyclohexyl)tellanyl]benzene is an organotellurium compound characterized by a benzene ring substituted with a tellurium atom linked to a 2-methoxycyclohexyl group. This structure combines the aromatic properties of benzene with the stereoelectronic effects of the tellurium center and the bulky cyclohexyl substituent. The methoxy group at the 2-position of the cyclohexane ring introduces steric hindrance and electron-donating effects, which influence reactivity and stability.

Properties

CAS No.

82486-24-6

Molecular Formula

C13H18OTe

Molecular Weight

317.9 g/mol

IUPAC Name

(2-methoxycyclohexyl)tellanylbenzene

InChI

InChI=1S/C13H18OTe/c1-14-12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h2-4,7-8,12-13H,5-6,9-10H2,1H3

InChI Key

QVURWDOMADVZJM-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCC1[Te]C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Methoxycyclohexyl)tellanyl]benzene typically involves the reaction of 2-methoxycyclohexyl lithium with tellurium tetrachloride, followed by the introduction of a benzene ring through a coupling reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium compound. The reaction is usually carried out in anhydrous solvents like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(2-Methoxycyclohexyl)tellanyl]benzene undergoes various chemical reactions, including:

    Oxidation: The tellanyl group can be oxidized to form tellurium oxides.

    Reduction: Reduction reactions can convert the tellanyl group to tellurium hydrides.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed under controlled conditions to achieve selective substitution.

Major Products Formed

    Oxidation: Formation of tellurium dioxide (TeO₂) and other oxides.

    Reduction: Formation of tellurium hydrides (R-TeH).

    Substitution: Formation of various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

[(2-Methoxycyclohexyl)tellanyl]benzene has several scientific research applications:

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.

Mechanism of Action

The mechanism of action of [(2-Methoxycyclohexyl)tellanyl]benzene involves its interaction with molecular targets through the tellanyl group. The tellanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can form coordination complexes with metal ions, affecting various biochemical processes.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : Bulky or electron-withdrawing groups (e.g., trifluoromethyl in 3y–3ab) generally reduce yields due to steric and electronic challenges during synthesis. The methoxycyclohexyl group in the target compound may similarly lower yields compared to simpler substituents.
  • Physical State : Compounds with aromatic or rigid substituents (e.g., 3y and 3z) tend to form solids, while aliphatic substituents (e.g., 3aa and 3ab) yield oils. The methoxycyclohexyl group likely imparts intermediate rigidity, suggesting a solid state with a moderate melting point.

Electronic and Reactivity Profiles

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in this compound is electron-donating, which may enhance the nucleophilicity of the tellurium center compared to trifluoromethyl-substituted analogues (e.g., 3y–3ab) .
  • Stability : Trifluoromethyltellurium compounds (e.g., 3z) exhibit thermal stability up to ~55°C, while methoxy-substituted tellurium compounds may decompose at higher temperatures due to weaker Te–O bonds.
  • Reactivity : Styryl and vinyltellurium compounds (e.g., 3aa and 3ab) undergo cross-coupling reactions, whereas methoxycyclohexyl-substituted analogues may favor electrophilic aromatic substitution or ligand-exchange reactions.

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